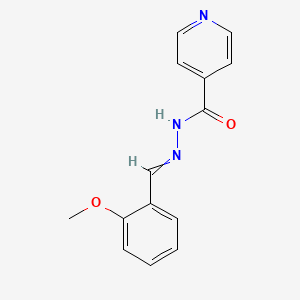
6H-Pyrido(4,3-b)carbazol-1-aminie, 9-methoxy-5,11-dimethyl-N-(2-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Pyrido(4,3-b)carbazol-1-aminie, 9-methoxy-5,11-dimethyl-N-(2-methylpropyl)- is a complex organic compound with the molecular formula C21H23N3O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrido(4,3-b)carbazol-1-aminie, 9-methoxy-5,11-dimethyl-N-(2-methylpropyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridocarbazole Core: This step involves the cyclization of appropriate precursors under high-temperature conditions, often using catalysts such as palladium or copper.
Methoxylation and Methylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6H-Pyrido(4,3-b)carbazol-1-aminie, 9-methoxy-5,11-dimethyl-N-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, using reagents like halides or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
6H-Pyrido(4,3-b)carbazol-1-aminie, 9-methoxy-5,11-dimethyl-N-(2-methylpropyl)- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential anticancer, antiviral, and antimicrobial properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6H-Pyrido(4,3-b)carbazol-1-aminie, 9-methoxy-5,11-dimethyl-N-(2-methylpropyl)- involves its interaction with specific molecular targets such as DNA, enzymes, and receptors. It can intercalate into DNA, inhibiting replication and transcription processes. Additionally, it can bind to enzyme active sites, altering their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 9-Methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-amine
- 5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine
- 1-(amino-3-propylamino)-5,11-dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazole
Uniqueness
What sets 6H-Pyrido(4,3-b)carbazol-1-aminie, 9-methoxy-5,11-dimethyl-N-(2-methylpropyl)- apart from similar compounds is its unique substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its binding affinity to molecular targets and improve its stability and solubility in various solvents .
Properties
CAS No. |
115464-66-9 |
|---|---|
Molecular Formula |
C22H25N3O |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
9-methoxy-5,11-dimethyl-N-(2-methylpropyl)-6H-pyrido[4,3-b]carbazol-1-amine |
InChI |
InChI=1S/C22H25N3O/c1-12(2)11-24-22-20-14(4)19-17-10-15(26-5)6-7-18(17)25-21(19)13(3)16(20)8-9-23-22/h6-10,12,25H,11H2,1-5H3,(H,23,24) |
InChI Key |
VOVCDYFLFBEULD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B12790966.png)

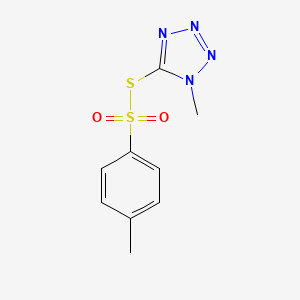
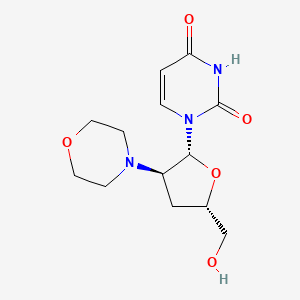

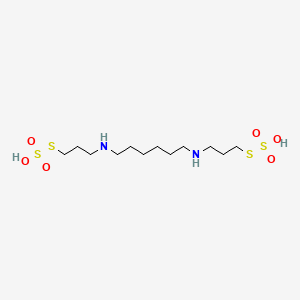
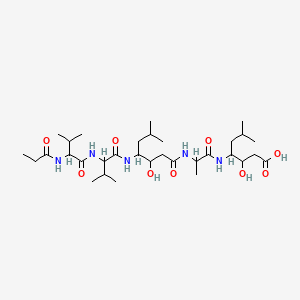
![N-[5-(Methylideneamino)-2-nitro-phenyl]methanimine](/img/structure/B12791008.png)



![2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),5,12,14-pentaene-7,10-dione](/img/structure/B12791029.png)

